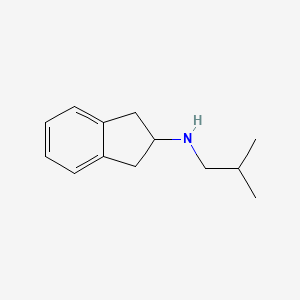
3,5-Di-O-p-chlorobenzoyl alpha-floxuridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Di-O-p-chlorobenzoyl floxuridine is a chemical compound with the molecular formula C23H17Cl2FN2O7 and a molecular weight of 523.29 g/mol . It is a derivative of floxuridine, a nucleoside analog used in chemotherapy. The compound is characterized by the presence of two p-chlorobenzoyl groups attached to the 3’ and 5’ positions of the floxuridine molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di-O-p-chlorobenzoyl floxuridine typically involves the esterification of floxuridine with p-chlorobenzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds. The reaction mixture is then purified using column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of 3,5-Di-O-p-chlorobenzoyl floxuridine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
3,5-Di-O-p-chlorobenzoyl floxuridine undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield floxuridine and p-chlorobenzoic acid.
Substitution: The chlorine atoms in the p-chlorobenzoyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Floxuridine and p-chlorobenzoic acid.
Oxidation: Various oxidation products depending on the oxidizing agent used.
Substitution: Substituted derivatives of 3,5-Di-O-p-chlorobenzoyl floxuridine.
Scientific Research Applications
3,5-Di-O-p-chlorobenzoyl floxuridine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Employed in studies of nucleoside analogs and their interactions with biological molecules.
Medicine: Investigated for its potential use in chemotherapy and as a prodrug for targeted drug delivery.
Mechanism of Action
The mechanism of action of 3,5-Di-O-p-chlorobenzoyl floxuridine involves its conversion to floxuridine in the body. Floxuridine is incorporated into DNA during replication, leading to the inhibition of DNA synthesis and cell division . The molecular targets include thymidylate synthase, an enzyme involved in DNA synthesis, and the pathways involved are those related to nucleotide metabolism .
Comparison with Similar Compounds
Similar Compounds
Floxuridine: The parent compound of 3,5-Di-O-p-chlorobenzoyl floxuridine, used in chemotherapy.
5-Fluorouracil: Another nucleoside analog used in cancer treatment.
Capecitabine: An oral prodrug of 5-fluorouracil.
Uniqueness
3,5-Di-O-p-chlorobenzoyl floxuridine is unique due to the presence of the p-chlorobenzoyl groups, which can enhance its lipophilicity and potentially improve its pharmacokinetic properties . This modification may also affect its mechanism of action and its interactions with biological molecules .
Properties
Molecular Formula |
C23H17Cl2FN2O7 |
|---|---|
Molecular Weight |
523.3 g/mol |
IUPAC Name |
[3-(4-chlorobenzoyl)oxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate |
InChI |
InChI=1S/C23H17Cl2FN2O7/c24-14-5-1-12(2-6-14)21(30)33-11-18-17(35-22(31)13-3-7-15(25)8-4-13)9-19(34-18)28-10-16(26)20(29)27-23(28)32/h1-8,10,17-19H,9,11H2,(H,27,29,32) |
InChI Key |
OGKGUIKIBDTIHT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(Cyclohexylmethyl)(methyl)[(piperidin-4-yl)methyl]amine](/img/structure/B12068050.png)



![4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B12068068.png)

![Palladium(1+), [N,N-dicyclohexyl-2-(diphenylphosphino-|EP)benzenesulfonamide-|EO][2-[(dimethylamino-|EN)methyl]phenyl-|EC]-, (SP-4-3)-, (OC-6-11)-hexafluoroantimonate](/img/structure/B12068092.png)
![5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-amine](/img/structure/B12068114.png)
